

Glycine Ethyl Ester Hydrochloride: A Versatile Glycine Source in Synthetic Chemistry

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Compound of Interest

Compound Name: *Glycine ethyl ester, hydrochloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glycine ethyl ester hydrochloride stands as a cornerstone reagent in synthetic organic chemistry, offering a stable and reactive glycine equivalent for a multitude of applications. Its utility spans from the assembly of complex peptides to the synthesis of novel heterocyclic scaffolds and unnatural amino acids. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.

Physicochemical Properties

Glycine ethyl ester hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	623-33-6	[2]
Molecular Formula	C ₄ H ₁₀ ClNO ₂	[3]
Molecular Weight	139.58 g/mol	[3]
Melting Point	145-146 °C	[4]
Solubility	Soluble in water and ethanol	
Appearance	White to off-white crystalline powder	[5]

Core Applications in Synthesis

The primary utility of glycine ethyl ester hydrochloride lies in its role as a protected glycine building block. The ethyl ester protects the carboxylic acid functionality, allowing for selective reactions at the amino group. This strategic protection is pivotal in a variety of synthetic transformations.

Peptide Synthesis

In peptide synthesis, glycine ethyl ester hydrochloride serves as a readily available C-terminal glycine residue. The amino group can be coupled with an N-protected amino acid to form a dipeptide, which can be further elongated.

A standard approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation. The following table summarizes a typical solution-phase peptide coupling reaction.

Reactants	Coupling Agent	Solvent	Reaction Time	Yield
N-Boc-L-Alanine, Glycine ethyl ester hydrochloride	EDC	Dichloromethane	30 min (reflux)	Not specified
N-Cbz-L-leucine, Glycine ethyl ester	Methoxy acetylene	Ethyl acetate	3 hours (50°C)	High
N-Cbz-S-benzyl-cysteine, Glycine ethyl ester	Ethoxy acetylene	Ethyl acetate	3 hours (60°C)	High

Materials:

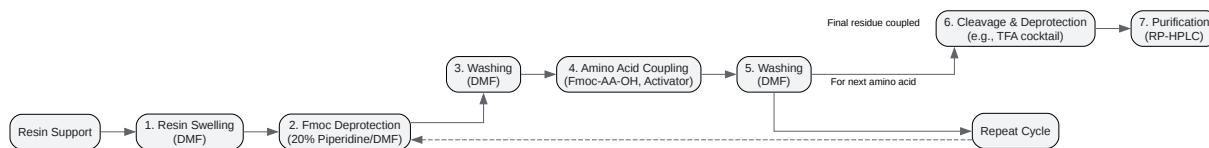
- Glycine ethyl ester hydrochloride (0.37 g)
- N-(tert-butoxycarbonyl)-L-alanine (0.5 g)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.5 g)
- Triethylamine (1.5 mL)
- Dichloromethane (15 mL)

Procedure:

- Dissolve glycine ethyl ester hydrochloride in dichloromethane in a round-bottom flask.
- Add triethylamine to the solution to neutralize the hydrochloride and free the amine.
- Add N-(tert-butoxycarbonyl)-L-alanine followed by EDC to the reaction mixture.
- Heat the mixture to reflux for 30 minutes.
- Cool the reaction mixture.

- The dipeptide product can be isolated and purified using standard work-up and chromatographic techniques.[6]

Glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is a fundamental building block in solid-phase peptide synthesis. The following diagram illustrates a typical SPPS cycle.



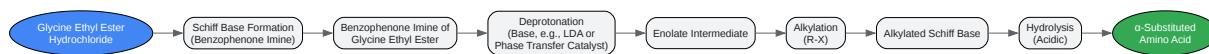
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A typical cycle in solid-phase peptide synthesis (SPPS).

Synthesis of α -Substituted Amino Acids via Schiff Base Alkylation

A powerful application of glycine ethyl ester hydrochloride is in the synthesis of unnatural α -amino acids. This is commonly achieved through the alkylation of a Schiff base derivative. The benzophenone imine of glycine ethyl ester is a popular choice due to its stability and crystallinity.

The general strategy involves the formation of the Schiff base, followed by deprotonation at the α -carbon to form a stabilized enolate, which is then alkylated with an appropriate electrophile. Subsequent hydrolysis of the imine and ester functionalities yields the desired α -substituted amino acid.



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The O'Donnell synthesis of α -amino acids.

The following table presents a summary of yields for the alkylation of the benzophenone Schiff base of glycine ethyl ester under phase-transfer conditions.

Alkylating Agent (R-X)	Base	Phase-Transfer Catalyst	Solvent	Yield of Alkylated Schiff Base
Benzyl bromide	50% aq. KOH	(S,S)-3,4,5-F ₃ -C ₆ H ₂ -NAS-Br	Toluene	96%
Allyl bromide	50% aq. KOH	(S,S)-3,4,5-F ₃ -C ₆ H ₂ -NAS-Br	Toluene	High
Ethyl iodide	10% aq. NaOH	Tetrabutylammonium hydrogen sulfate	Methylene chloride	Good to excellent
n-Octyl bromide	10% aq. NaOH	Tetrabutylammonium hydrogen sulfate	Methylene chloride	Moderate

Part A: Synthesis of Benzophenone Imine of Glycine Ethyl Ester

Materials:

- Glycine ethyl ester hydrochloride
- Benzophenone imine
- Dichloromethane

Procedure:

- Suspend glycine ethyl ester hydrochloride in dichloromethane.

- Add benzophenone imine and stir the mixture at room temperature.
- The reaction progress can be monitored by TLC.
- Upon completion, the product can be isolated by filtration and purified by recrystallization.[\[7\]](#)

Part B: Phase-Transfer Catalyzed Alkylation

Materials:

- Benzophenone imine of glycine ethyl ester
- Alkyl halide (e.g., benzyl bromide)
- Toluene
- 50% aqueous potassium hydroxide
- Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-F₃-C₆H₂-NAS-Br)

Procedure:

- In a round-bottom flask, combine the benzophenone imine of glycine ethyl ester, the alkyl halide, and the phase-transfer catalyst in toluene.
- Add the 50% aqueous potassium hydroxide solution.
- Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C).
- Monitor the reaction by TLC.
- Upon completion, perform an aqueous work-up to separate the organic layer.
- The alkylated product can be purified by column chromatography.[\[6\]](#)

Synthesis of Heterocyclic Compounds

Glycine ethyl ester hydrochloride is a valuable precursor for the synthesis of various heterocyclic compounds, including hydantoins and benzodiazepines.

Hydantoins can be synthesized from α -amino esters in a two-step process. First, the amino ester is treated with potassium cyanate to form a ureido derivative. Subsequent acid-catalyzed cyclization yields the hydantoin.



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General scheme for hydantoin synthesis.

Starting Amino Acid	Yield of Hydantoin Derivative
Glycine	74% (for the esterification step)

Step 1: Esterification of Glycine

Materials:

- Glycine (5 g)
- Absolute ethanol (15 mL)
- Hydrogen chloride gas

Procedure:

- Suspend glycine in absolute ethanol in an oil bath.
- Bubble hydrogen chloride gas through the stirred mixture for approximately 30 minutes until the glycine dissolves.
- Evaporate the solvent to dryness to obtain glycine ethyl ester hydrochloride.^[8]

Step 2: Formation of the Ureido Derivative and Cyclization

Materials:

- Glycine ethyl ester hydrochloride
- Potassium cyanate
- 37% Hydrochloric acid

Procedure:

- Dissolve the glycine ethyl ester hydrochloride in water and cool to -5 °C.
- Add a solution of potassium cyanate in water and stir for 2 hours.
- Add 37% hydrochloric acid and stir overnight.
- The hydantoin product can be isolated by filtration and recrystallization.[\[8\]](#)

1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with ketones. While not a direct reaction of glycine ethyl ester hydrochloride itself, derivatives of glycine can be used to construct the benzodiazepine core. For instance, 2-aminobenzophenones can be reacted with glycine ethyl ester hydrochloride in pyridine to form a benzodiazepine derivative.[\[9\]](#)

Reactants	Solvent	Reaction Conditions	Yield
2- Aminobenzophenone, Glycine ethyl ester hydrochloride	Pyridine	Reflux, 15 hours	Moderate to high

Spectroscopic Data

The following table summarizes key spectroscopic data for glycine ethyl ester hydrochloride.

Technique	Key Signals
¹ H NMR (D ₂ O)	δ 4.31 (q, 2H, OCH ₂), 3.93 (s, 2H, NCH ₂), 1.30 (t, 3H, CH ₃)
¹³ C NMR (CD ₃ OD)	δ 167.5 (C=O), 63.5 (OCH ₂), 41.1 (NCH ₂), 14.4 (CH ₃)
IR (KBr Pellet)	Characteristic peaks for N-H, C=O (ester), and C-O stretching.

Conclusion

Glycine ethyl ester hydrochloride is an indispensable reagent for chemists in both academic and industrial settings. Its stability, reactivity, and versatility make it a preferred source of the glycine motif in a wide range of synthetic endeavors. The protocols and data presented in this guide highlight its central role in modern organic synthesis, from the construction of life's building blocks in peptide synthesis to the creation of novel molecular architectures with potential therapeutic applications.

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